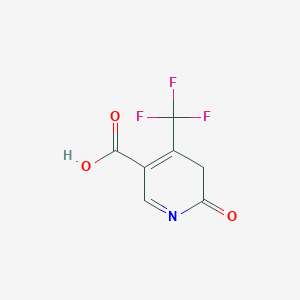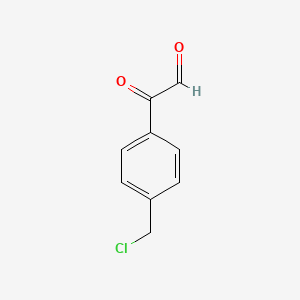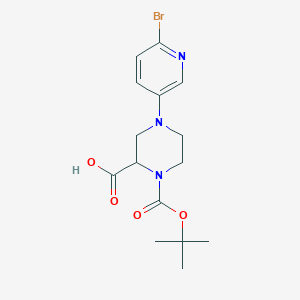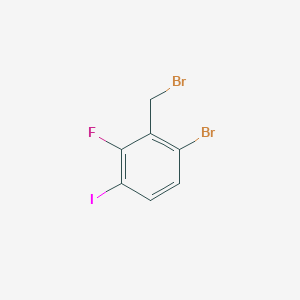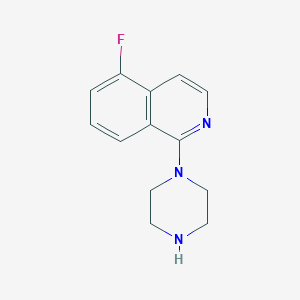
5-Fluoro-1-(piperazin-1-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-(piperazin-1-yl)isoquinoline is a chemical compound with the molecular formula C13H14FN3 It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(piperazin-1-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with fluorinated reagents and piperazine. The specific synthetic route and reaction conditions can vary, but a common method involves the following steps:
Starting Material: Isoquinoline derivative.
Fluorination: Introduction of a fluorine atom at the desired position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Introduction: Reaction with piperazine under suitable conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-(piperazin-1-yl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
5-Fluoro-1-(piperazin-1-yl)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-(piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperazin-1-yl)isoquinoline: Lacks the fluorine atom, leading to different chemical and biological properties.
5-Chloro-1-(piperazin-1-yl)isoquinoline:
5-Bromo-1-(piperazin-1-yl)isoquinoline: Contains a bromine atom, which can affect its chemical behavior and biological activity.
Uniqueness
5-Fluoro-1-(piperazin-1-yl)isoquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for drug development and other applications.
Propiedades
Fórmula molecular |
C13H14FN3 |
|---|---|
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
5-fluoro-1-piperazin-1-ylisoquinoline |
InChI |
InChI=1S/C13H14FN3/c14-12-3-1-2-11-10(12)4-5-16-13(11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |
Clave InChI |
YIQKLDAEQFNSOR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=CC3=C2C=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



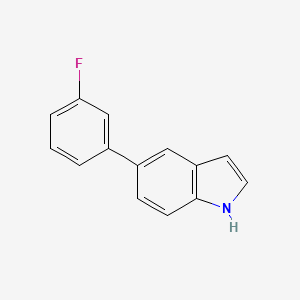

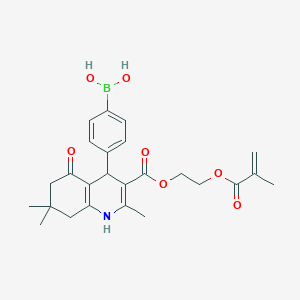
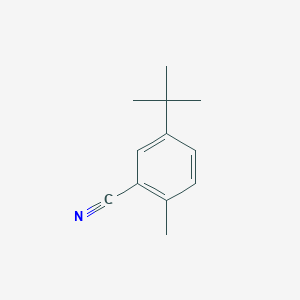
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B12849565.png)
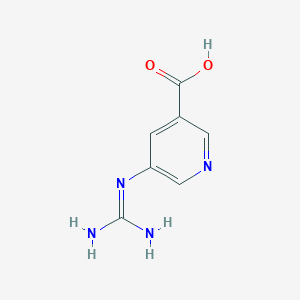
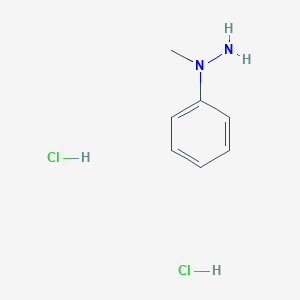
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)

